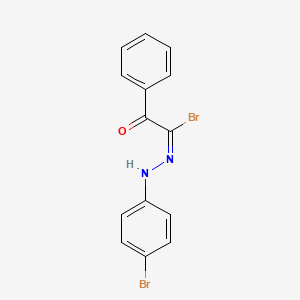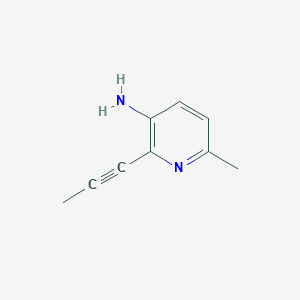
Thalidomide-O-PEG6-Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-PEG6-Acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the polyethylene glycol (PEG) linker used in proteolysis-targeting chimera (PROTAC) technology . This compound is primarily used in research settings and is known for its role in targeted protein degradation, making it a valuable tool in the study of various biological processes and disease mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thalidomide-O-PEG6-Acid is synthesized by incorporating the Thalidomide-based cereblon ligand with a PEG linker. The synthesis involves multiple steps, including the preparation of Thalidomide derivatives and their subsequent conjugation with PEG linkers . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The compound is usually produced in solid form and requires careful handling to maintain its stability and prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-O-PEG6-Acid undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for its role in PROTAC technology, where it facilitates the targeted degradation of specific proteins .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include DMSO, DCM, and DMF. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from the reactions involving this compound are typically conjugates with target proteins, leading to their degradation. This process is crucial for studying protein functions and developing therapeutic strategies .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-PEG6-Acid has a wide range of scientific research applications, including:
Wirkmechanismus
Thalidomide-O-PEG6-Acid exerts its effects through the targeted degradation of specific proteins. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, which then recruits the target protein for ubiquitination and subsequent degradation by the proteasome . This mechanism is crucial for studying protein functions and developing therapeutic strategies that involve the selective removal of disease-related proteins .
Vergleich Mit ähnlichen Verbindungen
Lenalidomide: Another Thalidomide analogue with immunomodulatory and anti-cancer properties.
Pomalidomide: Similar to Thalidomide and Lenalidomide, used in the treatment of multiple myeloma.
Uniqueness: Thalidomide-O-PEG6-Acid is unique due to its incorporation of the PEG linker, which enhances its solubility and stability, making it more effective in PROTAC technology . This feature distinguishes it from other Thalidomide analogues and makes it a valuable tool in targeted protein degradation research .
Eigenschaften
Molekularformel |
C28H38N2O13 |
|---|---|
Molekulargewicht |
610.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H38N2O13/c31-23-5-4-21(26(34)29-23)30-27(35)20-2-1-3-22(25(20)28(30)36)43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-24(32)33/h1-3,21H,4-19H2,(H,32,33)(H,29,31,34) |
InChI-Schlüssel |
FIUNASRFGOHPHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)



![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)

![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)






![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)
